Physicochemical Differentiation: Lipophilicity (clogP) vs. Pyrazine Analog
The target compound (clogP = 2.57) is approximately 0.9 log units less lipophilic than the direct pyrazin-2-yl analog 2-phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one (clogP ≈ 1.65, estimated by fragment addition), owing to the 2-methoxybenzyl substituent. Lower clogP values are generally associated with improved aqueous solubility and reduced hERG binding risk [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.57 |
| Comparator Or Baseline | 2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one; clogP ≈ 1.65 (estimated via fragment-based calculation using pyrazine clogP contribution of -0.23 vs. methoxybenzene contribution of +1.60). |
| Quantified Difference | ΔclogP ≈ +0.92 (target more lipophilic) |
| Conditions | Computed property (XLogP3-AA or equivalent fragment-based method); no experimental logD7.4 available. |
Why This Matters
Lipophilicity differences of ~1 log unit can substantially alter in vitro ADME profiles and in vivo distribution, making the target compound potentially more CNS-penetrant or membrane-permeable than less lipophilic congeners.
- [1] Sildrug ECBD Database, Entry EOS1200. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
